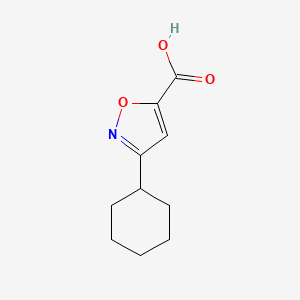

3-Cyclohexylisoxazole-5-carboxylic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-cyclohexyl-1,2-oxazole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO3/c12-10(13)9-6-8(11-14-9)7-4-2-1-3-5-7/h6-7H,1-5H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWLZQPLTGHCFHG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C2=NOC(=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80424402 | |

| Record name | 3-cyclohexylisoxazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80424402 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

876716-46-0 | |

| Record name | 3-cyclohexylisoxazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80424402 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 3-Cyclohexylisoxazole-5-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways leading to 3-Cyclohexylisoxazole-5-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The isoxazole scaffold is a privileged structure, appearing in numerous pharmacologically active agents.[1][2] This document delves into the prevalent synthetic strategies, emphasizing the underlying chemical principles, providing detailed experimental protocols, and offering insights into reaction optimization and characterization of the target molecule. The primary focus is on the construction of the isoxazole ring through cycloaddition reactions and subsequent functional group manipulations. This guide is intended to be a valuable resource for researchers and professionals engaged in the design and synthesis of novel isoxazole-containing compounds for therapeutic applications.

Introduction: The Significance of the Isoxazole Moiety

The isoxazole ring system is a five-membered heterocycle containing adjacent nitrogen and oxygen atoms. This structural motif is found in a variety of natural products and synthetic molecules with diverse biological activities, including anti-inflammatory, anticancer, and antianaphylactic properties.[1] The unique electronic properties and steric profile of the isoxazole ring allow it to serve as a versatile scaffold in drug design, often acting as a bioisostere for other functional groups like carboxylic acids.[3] Specifically, 3-substituted-5-carboxylic acid isoxazoles are key intermediates in the synthesis of various therapeutic agents, including potent inhibitors of enzymes like xanthine oxidase.[4] The cyclohexyl substituent at the 3-position introduces lipophilicity, which can be crucial for modulating pharmacokinetic and pharmacodynamic properties.

Retrosynthetic Analysis and Key Synthetic Strategies

The synthesis of this compound can be approached through several strategic disconnections. The most common and efficient methods involve the construction of the isoxazole ring as the core synthetic step. Two primary strategies will be discussed in detail:

-

Strategy A: [3+2] Cycloaddition of a Nitrile Oxide with an Alkyne. This is a powerful and widely used method for constructing the isoxazole ring.[5][6][7] The regioselectivity of this reaction is a critical consideration.

-

Strategy B: Condensation of a β-Ketoester with Hydroxylamine. This classical approach offers a straightforward route to the isoxazole core, although it can sometimes lead to isomeric impurities.[8][9][10]

The following diagram illustrates the general retrosynthetic approach for the target molecule.

Figure 1: Retrosynthetic analysis of this compound.

Detailed Synthetic Protocols and Mechanistic Insights

Strategy A: [3+2] Dipolar Cycloaddition

The 1,3-dipolar cycloaddition between a nitrile oxide and an alkyne is a highly efficient method for the regioselective synthesis of isoxazoles.[5][7][11] In this approach, the nitrile oxide is typically generated in situ from the corresponding aldoxime to avoid its dimerization.

3.1.1. Overall Reaction Scheme

The overall transformation can be depicted as follows:

Figure 2: Workflow for the [3+2] cycloaddition synthesis route.

3.1.2. Experimental Protocol

Step 1: Synthesis of Cyclohexanecarboxaldehyde Oxime

-

To a stirred solution of cyclohexanecarboxaldehyde (1.0 eq) in ethanol (5 M), add hydroxylamine hydrochloride (1.1 eq) and sodium acetate (1.2 eq).

-

Stir the mixture at room temperature for 4-6 hours, monitoring the reaction by TLC.

-

Upon completion, remove the ethanol under reduced pressure.

-

Add water to the residue and extract with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to afford the crude oxime, which can often be used in the next step without further purification.

Step 2: In situ Generation of Cyclohexyl Nitrile Oxide and Cycloaddition

-

Dissolve the cyclohexanecarboxaldehyde oxime (1.0 eq) and ethyl propiolate (1.1 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of sodium hypochlorite (bleach, 1.2 eq) or N-chlorosuccinimide (NCS, 1.1 eq) in the same solvent. The use of a biphasic system with a phase-transfer catalyst can also be effective.[6]

-

Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress by TLC.

-

After completion, quench the reaction with a saturated solution of sodium thiosulfate.

-

Separate the organic layer, and extract the aqueous layer with the reaction solvent.

-

Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield ethyl 3-cyclohexylisoxazole-5-carboxylate.

Step 3: Hydrolysis to this compound

-

Dissolve the ethyl 3-cyclohexylisoxazole-5-carboxylate (1.0 eq) in a mixture of ethanol and water.

-

Add an excess of a base such as sodium hydroxide or lithium hydroxide (2-3 eq).

-

Heat the mixture to reflux and stir for 2-4 hours, monitoring by TLC until the starting material is consumed.[12]

-

Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

-

Acidify the aqueous residue to pH 2-3 with cold 1 M HCl.

-

The product will precipitate out of the solution. Collect the solid by filtration, wash with cold water, and dry under vacuum to obtain this compound.

3.1.3. Mechanistic Causality

The choice of a mild oxidizing agent like NCS or bleach for the in situ generation of the nitrile oxide is crucial to prevent its undesired dimerization into a furoxan. The regioselectivity of the cycloaddition, yielding the 3,5-disubstituted isoxazole, is governed by the electronic and steric properties of both the nitrile oxide and the alkyne. Generally, the reaction proceeds via a concerted mechanism, although stepwise pathways can also be involved.[11]

Strategy B: Condensation of a β-Ketoester with Hydroxylamine

This classical method involves the reaction of a β-ketoester with hydroxylamine to form the isoxazole ring.[8][9][10] The key starting material for this route is ethyl 2-cyclohexyl-2-oxoacetate.

3.2.1. Overall Reaction Scheme

The synthetic sequence is outlined below:

Figure 3: Workflow for the β-ketoester condensation route.

3.2.2. Experimental Protocol

Step 1: Synthesis of Ethyl 2-cyclohexyl-2-oxoacetate

-

Prepare a solution of cyclohexylmagnesium bromide in THF.

-

In a separate flask, dissolve diethyl oxalate (1.0 eq) in anhydrous THF and cool to -78 °C.

-

Slowly add the Grignard reagent (1.0 eq) to the diethyl oxalate solution, maintaining the temperature below -70 °C.

-

After the addition is complete, allow the reaction to warm to 0 °C over 1 hour.

-

Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extract the mixture with ethyl acetate.

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by vacuum distillation to obtain ethyl 2-cyclohexyl-2-oxoacetate.[13]

Step 2: Synthesis of Ethyl 3-Cyclohexylisoxazole-5-carboxylate

-

Dissolve ethyl 2-cyclohexyl-2-oxoacetate (1.0 eq) in ethanol.

-

Add hydroxylamine hydrochloride (1.1 eq) and an appropriate base such as sodium acetate or pyridine (1.2 eq).

-

Heat the mixture to reflux for 6-12 hours, monitoring the reaction by TLC.

-

Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

-

Take up the residue in ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate.

-

Purify the crude product by column chromatography on silica gel to afford the desired ester.

Step 3: Hydrolysis to this compound

This step is identical to the hydrolysis described in Strategy A (Section 3.1.2, Step 3).

3.2.3. Mechanistic Causality

The reaction between the β-ketoester and hydroxylamine can proceed through two different pathways, potentially leading to the formation of the isomeric 5-cyclohexylisoxazole-3-carboxylic acid. The regioselectivity is highly dependent on the reaction conditions, particularly the pH.[2][10] Generally, under neutral or slightly acidic conditions, the more nucleophilic nitrogen of hydroxylamine attacks the more electrophilic ketone carbonyl, leading to the desired 3-substituted isoxazole.

Physicochemical and Spectroscopic Data

The following table summarizes the key properties of the final product and its ethyl ester intermediate.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Melting Point (°C) | 1H NMR (CDCl3, δ ppm) | 13C NMR (CDCl3, δ ppm) |

| Ethyl 3-Cyclohexylisoxazole-5-carboxylate | C12H17NO3 | 223.27 | Colorless oil or low melting solid | N/A | ~4.4 (q, 2H), ~2.8 (m, 1H), ~1.2-2.0 (m, 10H), ~1.4 (t, 3H) | ~170, ~160, ~158, ~105, ~62, ~35, ~32, ~26, ~25, ~14 |

| This compound | C10H13NO3 | 195.22[14] | White to off-white solid | N/A | ~10.5 (br s, 1H), ~6.8 (s, 1H), ~2.8 (m, 1H), ~1.2-2.0 (m, 10H) | ~175, ~165, ~160, ~105, ~35, ~32, ~26, ~25 |

Note: The exact NMR chemical shifts may vary depending on the solvent and concentration.

Applications in Drug Discovery

This compound and its derivatives are valuable building blocks in medicinal chemistry. The carboxylic acid moiety provides a handle for further functionalization, such as amide bond formation, to generate libraries of compounds for biological screening. The isoxazole core, coupled with the lipophilic cyclohexyl group, makes this scaffold attractive for targeting a range of biological targets, including enzymes and receptors where hydrophobic interactions are key. For instance, related isoxazole carboxylic acids have been investigated as inhibitors of diacylglycerol acyltransferase 1 (DGAT1), a target for the treatment of obesity.[15]

Conclusion

This technical guide has outlined two robust and reliable synthetic routes for the preparation of this compound. The [3+2] cycloaddition approach generally offers higher regioselectivity and milder reaction conditions, while the condensation of a β-ketoester with hydroxylamine provides a more classical and often scalable alternative. The choice of synthetic strategy will depend on the availability of starting materials, the desired scale of the reaction, and the specific requirements for purity and yield. The detailed protocols and mechanistic insights provided herein are intended to empower researchers to confidently synthesize this valuable heterocyclic building block for their drug discovery and development programs.

References

-

J-Stage. Synthesis of 3-Hydroxyisoxazoles from β-Ketoesters and Hydroxylamine. Available from: [Link]

-

National Institutes of Health. Solid Phase Synthesis of Isoxazole and Isoxazoline-carboxamides via [2+3]-Dipolar Cycloaddition Using Resin-bound Alkynes or Alkenes. Available from: [Link]

-

MDPI. Synthesis of a Novel Tetracyclic Isoxazole by Intramolecular Nitrile Oxide Cycloaddition. Available from: [Link]

-

Thieme. Synthesis of 3,4-Disubsituted Isoxazoles via Enamine [3+2] Cycloaddition. Available from: [Link]

-

Organic Chemistry Portal. Isoxazole synthesis. Available from: [Link]

-

ACS Publications. Synthesis of 3,4,5-Trisubstituted Isoxazoles via Sequential [3 + 2] Cycloaddition/Silicon-Based Cross-Coupling Reactions. Available from: [Link]

-

J-Stage. Synthesis of 3-Hydroxyisoxazoles from f3-Ketoesters and Hydroxylamine. Available from: [Link]

-

ResearchGate. Synthesis and synthetic utility of 3-isoxazolols | Request PDF. Available from: [Link]

-

National Institutes of Health. The synthetic and therapeutic expedition of isoxazole and its analogs. Available from: [Link]

-

YouTube. synthesis of isoxazoles. Available from: [Link]

-

PubChem. 3-Cyclobutylisoxazole-5-carboxylic acid. Available from: [Link]

-

ResearchGate. Decarboxylation reaction of 3,5-dimethylisolxazole-4-carboxylic acid. Available from: [Link]

-

Organic Syntheses. ethyl cyclohexylideneacetate. Available from: [Link]

- Google Patents. Preparation method of ethyl 2-oxocyclopentylacetate.

-

2a biotech. This compound. Available from: [Link]

-

Organic Syntheses. 4-Isoxazolecarboxylic acid, 3-ethyl-5-methyl-, ethyl ester. Available from: [Link]

-

ChemSynthesis. ethyl 2-cyclohexyl-2-oxoacetate. Available from: [Link]

-

CP Lab Safety. This compound, 95% Purity, C10H13NO3, 1 gram. Available from: [Link]

-

MySkin Recipes. This compound. Available from: [Link]

-

MDPI. Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. Available from: [Link]

-

The Good Scents Company. cyclohexyl carboxylic acid. Available from: [Link]

-

PubMed. Synthesis of some 5-phenylisoxazole-3-carboxylic acid derivatives as potent xanthine oxidase inhibitors. Available from: [Link]

-

PubMed. 5-Aminooxazole as an internal traceless activator of C-terminal carboxylic acid: rapid access to diversely functionalized cyclodepsipeptides. Available from: [Link]

-

PubMed. Synthesis and Biological Activities of 2-amino-thiazole-5-carboxylic Acid Phenylamide Derivatives. Available from: [Link]

-

ResearchGate. Synthesis and Crystal Structure of Ethyl 2-(benzo[d]oxazol-2-yl)-5-oxo-3-(o-tolylamino)-2,5-dihydroisoxazole-4-carboxylate. Available from: [Link]

-

NF Jain and CE Masse. Synthesis from Carboxylic Acid Derivatives. Available from: [Link]

-

PubMed. Synthesis and Evaluation of Cyclohexane Carboxylic Acid Head Group Containing Isoxazole and Thiazole Analogs as DGAT1 Inhibitors. Available from: [Link]

-

Wiley-VCH. Different Roles of Carboxylic Functions in Pharmaceuticals and Agrochemicals. Available from: [Link]

-

Journal of Organic and Pharmaceutical Chemistry. Synthesis of Functionalized 4,5-Dihydroisoxazoles Decorated with the Dimethylphosphinoyl Group. Available from: [Link]

-

National Institutes of Health. The Synthesis of Highly Substituted Isoxazoles by Electrophilic Cyclization. An Efficient Synthesis of Valdecoxib. Available from: [Link]

-

ResearchGate. (PDF) Effective Synthesis of 3,4‐Diaryl‐isoxazole‐5‐carboxamides and their Antiproliferative Properties. Available from: [Link]

-

National Institutes of Health. 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. Available from: [Link]

-

ACS Publications. Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. Available from: [Link]

-

MDPI. Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. Available from: [Link]

Sources

- 1. thieme-connect.com [thieme-connect.com]

- 2. The synthetic and therapeutic expedition of isoxazole and its analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. application.wiley-vch.de [application.wiley-vch.de]

- 4. Synthesis of some 5-phenylisoxazole-3-carboxylic acid derivatives as potent xanthine oxidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Solid Phase Synthesis of Isoxazole and Isoxazoline-carboxamides via [2+3]-Dipolar Cycloaddition Using Resin-bound Alkynes or Alkenes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Synthesis of 3-Hydroxyisoxazoles from β-Ketoesters and Hydroxylamine [jstage.jst.go.jp]

- 9. tandfonline.com [tandfonline.com]

- 10. researchgate.net [researchgate.net]

- 11. Isoxazole synthesis [organic-chemistry.org]

- 12. 3-METHYLISOXAZOLE-5-CARBOXYLIC ACID synthesis - chemicalbook [chemicalbook.com]

- 13. Synthesis routes of Ethyl 2-cyclohexyl-2-oxoacetate [benchchem.com]

- 14. scbt.com [scbt.com]

- 15. Synthesis and evaluation of cyclohexane carboxylic acid head group containing isoxazole and thiazole analogs as DGAT1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 3-Cyclohexylisoxazole-5-carboxylic acid: Properties and Applications

This guide provides a comprehensive overview of the chemical properties, synthesis, and applications of 3-Cyclohexylisoxazole-5-carboxylic acid (CAS No. 876716-46-0), a heterocyclic building block of significant interest to researchers in medicinal chemistry and drug development.[1][2] This document is structured to deliver field-proven insights and technical accuracy, reflecting the expertise required for advanced chemical research.

Introduction: The Significance of the Isoxazole Scaffold

This compound belongs to the isoxazole class of five-membered heterocyclic compounds. The isoxazole ring is considered a "privileged scaffold" in medicinal chemistry due to its presence in numerous bioactive molecules and approved pharmaceuticals. Its structural features, including the ability to participate in hydrogen bonding and π-π stacking, make it a versatile core for designing compounds that interact with biological targets. The title compound combines this valuable heterocycle with a cyclohexyl group, which enhances lipophilicity, and a carboxylic acid group, a critical functionality for modulating solubility and target binding.

The strategic placement of the cyclohexyl group at the 3-position and the carboxylic acid at the 5-position creates a molecule with distinct regions of polarity and non-polarity, making it an ideal starting point for the synthesis of compound libraries for drug screening. Its structure allows for straightforward chemical modification, enabling the exploration of structure-activity relationships (SAR) in drug discovery programs.[3]

Physicochemical Properties

A clear understanding of the physicochemical properties of a compound is fundamental to its application in research and development. The key properties of this compound are summarized below.

| Property | Value | Source |

| CAS Number | 876716-46-0 | [1][2] |

| Molecular Formula | C₁₀H₁₃NO₃ | [1][3] |

| Molecular Weight | 195.22 g/mol | [3][4] |

| Appearance | Expected to be a solid (e.g., pale cream to yellow powder) | [5] |

| pKa (Predicted) | ~2.3 - 4.5 | [6] |

| Solubility | Sparingly soluble in water; soluble in polar organic solvents (e.g., Methanol, Ethanol, DMSO, DMF). | [6][7] |

| Storage | 2-8°C, dry conditions, away from light. | [3][8] |

Expert Insights on Physicochemical Properties:

-

Solubility Profile: The molecule's amphipathic nature, with a bulky, nonpolar cyclohexyl ring and a polar carboxylic acid, dictates its solubility. It is expected to have limited solubility in water but good solubility in polar organic solvents.[6][7] Researchers should consider solvents like DMSO or DMF for preparing stock solutions for biological screening. The solubility of carboxylic acids in some organic solvents can be significantly enhanced by the presence of small amounts of water.[9][10]

Synthesis and Reactivity

Synthetic Pathway: 1,3-Dipolar Cycloaddition

The most robust and widely adopted method for constructing the 3,5-disubstituted isoxazole core is the [3+2] cycloaddition reaction between a nitrile oxide and an alkyne.[6] This reaction is highly efficient and regioselective.

The synthesis of this compound can be logically achieved via the reaction of a nitrile oxide generated in situ from cyclohexanecarboxaldehyde oxime and an alkyne bearing a carboxylate or ester group, such as ethyl propiolate. The resulting ester is then hydrolyzed to yield the final carboxylic acid.

Workflow for Synthesis:

Caption: Synthetic workflow for this compound.

Experimental Protocol: A Representative Synthesis

-

Step 1: Formation of Cyclohexanecarboxaldehyde Oxime. To a solution of cyclohexanecarboxaldehyde and hydroxylamine hydrochloride in ethanol, a base such as pyridine or sodium acetate is added. The mixture is stirred at room temperature until the reaction is complete (monitored by TLC). The product oxime is then isolated via extraction and purified.

-

Step 2: In Situ Generation of Nitrile Oxide and Cycloaddition. The cyclohexanecarboxaldehyde oxime is dissolved in a suitable solvent like dichloromethane (DCM) or tetrahydrofuran (THF). Ethyl propiolate is added. A chlorinating/oxidizing agent, such as N-chlorosuccinimide (NCS) in the presence of a catalytic amount of pyridine, or sodium hypochlorite, is added portion-wise to generate the nitrile oxide in situ. The nitrile oxide immediately undergoes cycloaddition with the ethyl propiolate. The reaction is typically stirred at room temperature.

-

Step 3: Hydrolysis to the Carboxylic Acid. Once the cycloaddition is complete, the crude ethyl 3-cyclohexylisoxazole-5-carboxylate is subjected to hydrolysis. A solution of sodium hydroxide or lithium hydroxide in a methanol/water mixture is added, and the reaction is stirred, often with gentle heating, until the ester is fully cleaved.[5]

-

Step 4: Workup and Purification. The reaction mixture is cooled, and the methanol is removed under reduced pressure. The remaining aqueous solution is acidified with a strong acid (e.g., 1N HCl) to a pH of ~2, causing the carboxylic acid to precipitate. The solid product is collected by filtration, washed with cold water, and dried. Further purification can be achieved by recrystallization.

Chemical Reactivity

The reactivity of this compound is dominated by its carboxylic acid functionality. The isoxazole ring is generally stable under common synthetic conditions. This differential reactivity is highly advantageous, allowing for selective modification of the carboxyl group.

// Node styles StartNode [label="3-Cyclohexylisoxazole-\n5-carboxylic acid", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Amide [label="Amide Derivatives", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Ester [label="Ester Derivatives", fillcolor="#34A853", fontcolor="#FFFFFF"]; AcidChloride [label="Acid Chloride", fillcolor="#FBBC05", fontcolor="#FFFFFF"]; Alcohol [label="Primary Alcohol", fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges with labels StartNode -> Amide [label=" Amine, \n Coupling Agent \n(e.g., HATU, EDC)"]; StartNode -> Ester [label=" Alcohol, \n Acid Catalyst \n(e.g., H2SO4)"]; StartNode -> AcidChloride [label=" SOCl2 or \n(COCl)2 "]; AcidChloride -> Amide [label=" Amine "]; AcidChloride -> Ester [label=" Alcohol "]; StartNode -> Alcohol [label=" Reduction \n(e.g., LiAlH4, BH3)"]; }

Sources

- 1. 876716-46-0 Cas No. | 3-Cyclohexyl-isoxazole-5-carboxylic acid | Matrix Scientific [matrix.staging.1int.co.uk]

- 2. 2abiotech.net [2abiotech.net]

- 3. This compound [myskinrecipes.com]

- 4. scbt.com [scbt.com]

- 5. A13739.03 [thermofisher.com]

- 6. Isoxazole-5-carboxylic acid (21169-71-1) for sale [vulcanchem.com]

- 7. solubilityofthings.com [solubilityofthings.com]

- 8. matrix.staging.1int.co.uk [matrix.staging.1int.co.uk]

- 9. Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes - UNT Digital Library [digital.library.unt.edu]

- 10. Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes (Technical Report) | OSTI.GOV [osti.gov]

An In-Depth Technical Guide to 3-Cyclohexylisoxazole-5-carboxylic acid (CAS Number 876716-46-0)

Introduction: The Isoxazole Scaffold in Modern Drug Discovery

The isoxazole ring system is a cornerstone in medicinal chemistry, recognized for its metabolic stability and ability to serve as a versatile scaffold in the design of novel therapeutic agents.[1][2] Its unique electronic properties and capacity for diverse substitutions have led to its incorporation into a wide array of clinically approved drugs, spanning indications from antibacterials to anti-inflammatory and anti-cancer agents.[3][4][5] 3-Cyclohexylisoxazole-5-carboxylic acid represents a key building block within this chemical space, offering a lipophilic cyclohexyl moiety at the 3-position and a crucial carboxylic acid handle at the 5-position for further chemical elaboration. This guide provides a comprehensive technical overview of its synthesis, characterization, and potential applications for researchers and professionals in drug development.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value |

| CAS Number | 876716-46-0 |

| Molecular Formula | C₁₀H₁₃NO₃ |

| Molecular Weight | 195.22 g/mol |

| Appearance | Predicted to be a white to off-white solid |

| Solubility | Predicted to be soluble in organic solvents such as methanol, ethanol, DMSO, and DMF, with limited solubility in water. |

Proposed Synthesis of this compound

The most logical and convergent synthetic strategy for this compound involves a two-step sequence: a 1,3-dipolar cycloaddition to construct the isoxazole core, followed by saponification of the resulting ester to yield the target carboxylic acid. This approach is widely utilized for the synthesis of substituted isoxazoles due to its high efficiency and regioselectivity.[6][7]

Step 1: Synthesis of Ethyl 3-cyclohexylisoxazole-5-carboxylate via 1,3-Dipolar Cycloaddition

The cornerstone of this synthesis is the Huisgen 1,3-dipolar cycloaddition, a powerful and versatile reaction for the construction of five-membered heterocycles.[8][9] In this step, a nitrile oxide, generated in situ from cyclohexanecarboxaldoxime, reacts with the dipolarophile, ethyl propiolate, to regioselectively form the 3,5-disubstituted isoxazole ring. The in situ generation of the nitrile oxide is crucial to avoid its dimerization and is typically achieved using a mild oxidizing agent.[10][11][12]

Experimental Protocol (Proposed):

-

Preparation of Cyclohexanecarboxaldoxime: To a solution of cyclohexanecarboxaldehyde (1.0 eq) in ethanol, an aqueous solution of hydroxylamine hydrochloride (1.1 eq) and sodium acetate (1.2 eq) is added. The mixture is stirred at room temperature for 2-4 hours until TLC analysis indicates complete consumption of the aldehyde. The reaction mixture is then concentrated under reduced pressure, and the residue is partitioned between ethyl acetate and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to afford cyclohexanecarboxaldoxime, which can be used in the next step without further purification.

-

1,3-Dipolar Cycloaddition: In a round-bottom flask, cyclohexanecarboxaldoxime (1.0 eq) is dissolved in a suitable solvent such as dichloromethane or THF. Ethyl propiolate (1.1 eq) and a base (e.g., triethylamine or pyridine, 1.2 eq) are added to the solution. The mixture is cooled to 0 °C, and a solution of an oxidizing agent (e.g., N-chlorosuccinimide (NCS) in DMF or aqueous sodium hypochlorite) is added dropwise. The reaction is allowed to warm to room temperature and stirred for 12-24 hours. Progress is monitored by TLC. Upon completion, the reaction is quenched with water and extracted with ethyl acetate. The combined organic layers are washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield ethyl 3-cyclohexylisoxazole-5-carboxylate.

Step 2: Saponification to this compound

The final step is the hydrolysis of the ethyl ester to the corresponding carboxylic acid. This is a standard saponification reaction, typically carried out under basic conditions.[13][14]

Experimental Protocol (Proposed):

-

To a solution of ethyl 3-cyclohexylisoxazole-5-carboxylate (1.0 eq) in a mixture of tetrahydrofuran (THF) and methanol, an aqueous solution of sodium hydroxide (2.0-3.0 eq) is added.

-

The reaction mixture is stirred at room temperature for 18-24 hours, or until TLC analysis shows complete consumption of the starting material.

-

The organic solvents are removed under reduced pressure. The remaining aqueous solution is diluted with water and washed with diethyl ether to remove any unreacted starting material.

-

The aqueous layer is then cooled in an ice bath and acidified to pH 2-3 with 1N hydrochloric acid, resulting in the precipitation of the carboxylic acid.

-

The precipitate is collected by filtration, washed with cold water, and dried under vacuum to afford this compound as a solid.

Analytical Characterization (Predicted)

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to exhibit characteristic signals for the cyclohexyl group, the isoxazole proton, and the carboxylic acid proton. The cyclohexyl protons will appear as a series of multiplets in the upfield region (δ 1.2-3.0 ppm). The proton at the 4-position of the isoxazole ring is anticipated to be a singlet at approximately δ 6.5-7.0 ppm. The acidic proton of the carboxylic acid will be a broad singlet in the downfield region, typically δ 10-13 ppm.[15][16]

-

¹³C NMR: The carbon NMR spectrum will show signals for the cyclohexyl carbons, the isoxazole ring carbons, and the carboxyl carbon. The cyclohexyl carbons are expected in the range of δ 25-45 ppm. The carbons of the isoxazole ring are predicted to appear around δ 110 ppm (C4), δ 160-165 ppm (C5), and δ 170-175 ppm (C3). The carboxyl carbon will be the most downfield signal, expected in the range of δ 165-185 ppm.[17][18][19]

| Predicted NMR Data | ¹H NMR (ppm) | ¹³C NMR (ppm) |

| Cyclohexyl Protons | 1.2-3.0 (m) | 25-45 |

| Isoxazole H-4 | 6.5-7.0 (s) | ~110 |

| Carboxylic Acid OH | 10-13 (br s) | - |

| Isoxazole C-3 | - | 170-175 |

| Isoxazole C-5 | - | 160-165 |

| Carboxyl C=O | - | 165-185 |

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum will be characterized by the vibrational frequencies of the carboxylic acid and the isoxazole ring. A very broad absorption band from 2500-3300 cm⁻¹ is expected for the O-H stretch of the hydrogen-bonded carboxylic acid dimer.[20][21] The C=O stretching vibration of the carboxylic acid will appear as a strong, sharp band around 1700-1725 cm⁻¹. The C=N and C=C stretching vibrations of the isoxazole ring are expected in the 1600-1400 cm⁻¹ region.[20][22][23]

| Functional Group | Predicted Absorption (cm⁻¹) | Intensity |

| O-H (Carboxylic Acid) | 2500-3300 | Strong, Broad |

| C-H (Cyclohexyl) | 2850-2950 | Medium-Strong |

| C=O (Carboxylic Acid) | 1700-1725 | Strong |

| C=N (Isoxazole) | ~1600 | Medium |

| C=C (Isoxazole) | ~1450 | Medium |

| C-O (Carboxylic Acid) | 1200-1300 | Medium |

Mass Spectrometry (MS)

In electrospray ionization mass spectrometry (ESI-MS), the molecule is expected to show a prominent [M-H]⁻ ion in negative mode at m/z 194.2. In positive mode, an [M+H]⁺ ion at m/z 196.2 would be observed. The fragmentation pattern of the isoxazole ring often involves cleavage of the weak N-O bond. For carboxylic acids, a characteristic fragmentation is the loss of CO₂ (44 Da) from the deprotonated molecular ion in negative mode.[24][25]

Potential Applications in Drug Discovery and Medicinal Chemistry

The isoxazole moiety is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities.[26][27] These include anti-inflammatory, antimicrobial, anticancer, and neuroprotective effects.[3][4] The cyclohexyl group at the 3-position of the target molecule provides a significant lipophilic character, which can be advantageous for cell membrane permeability and interaction with hydrophobic binding pockets of biological targets. The carboxylic acid at the 5-position serves as a key functional handle for the synthesis of amides, esters, and other derivatives, allowing for the exploration of structure-activity relationships (SAR) and the optimization of pharmacokinetic and pharmacodynamic properties.

Given the established biological profiles of related isoxazoles, this compound is a valuable starting point for the development of novel therapeutic candidates in areas such as:

-

Anti-inflammatory agents: Many isoxazole-containing compounds have shown potent anti-inflammatory activity.[2]

-

Anticancer agents: The isoxazole scaffold is present in several compounds with demonstrated anti-proliferative effects against various cancer cell lines.[1]

-

Antimicrobial agents: Isoxazole derivatives have been explored for their antibacterial and antifungal properties.[6]

The synthesis of a library of derivatives from this compound, followed by high-throughput screening, would be a logical next step in exploring its therapeutic potential.

Conclusion

This compound is a valuable and versatile building block for medicinal chemistry and drug discovery. Its synthesis can be reliably achieved through a two-step process involving a 1,3-dipolar cycloaddition and subsequent saponification. While specific biological and spectroscopic data for this compound are not widely published, its structural features suggest significant potential for the development of novel therapeutic agents. This guide provides a solid foundation for researchers to synthesize, characterize, and explore the applications of this promising isoxazole derivative.

References

-

Zhu, J., Mo, J., Lin, H. Z., Chen, Y., & Sun, H. P. (2018). The recent progress of isoxazole in medicinal chemistry. Bioorganic & Medicinal Chemistry, 26(12), 3065-3075. [Link]

-

A Review on Recent Synthetic Strategies and Biological Activities of Isoxazole. (2025). ChemistrySelect, 10(29), e202500805. [Link]

-

Priyadarshini, S., et al. (2025). Advances in isoxazole chemistry and their role in drug discovery. RSC Advances, 15(18), 12345-12367. [Link]

-

Sharma, V., et al. (2025). Advances in isoxazole chemistry and their role in drug discovery. RSC Publishing. [Link]

-

Singh, P. P., et al. (2015). Medicinal Chemistry Perspective of Fused Isoxazole Derivatives. Current Topics in Medicinal Chemistry, 15(10), 941-964. [Link]

-

Minakata, S., Okumura, S., Nagamachi, T., & Takeda, Y. (2011). Generation of Nitrile Oxides from Oximes Using t-BuOI and Their Cycloaddition. Organic Letters, 13(11), 2966-2969. [Link]

-

Bruker. (n.d.). Supplementary Information For: Nickel(0) Arene Complexes Bearing a Single Labile Ligand. The Royal Society of Chemistry. [Link]

-

Zhao, G., et al. (2019). In Situ Generation of Nitrile Oxides from NaCl-Oxone Oxidation of Various Aldoximes and Their 1,3-Dipolar Cycloaddition. Organic Letters, 21(1), 315-319. [Link]

-

Ahmed, S. M., et al. (2025). Synthesis, characterization and biological activity of some isoxazole derivatives via 1,3-dipolar cycloaddition reaction of. Zanco Journal of Medical Sciences, 29(1), 138-152. [Link]

-

Supplementary Information. (n.d.). The Royal Society of Chemistry. [Link]

-

Synthesis of a Novel Tetracyclic Isoxazole by Intramolecular Nitrile Oxide Cycloaddition. (n.d.). ResearchGate. [Link]

-

Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512-7515. [Link]

-

Chikkula, K. V., et al. (2022). A review of isoxazole biological activity and present synthetic techniques. Journal of Drug Delivery and Therapeutics, 12(4-S), 215-225. [Link]

-

Nitrile Oxide, Alkenes, Dipolar Cycloaddition, Isomerization and Metathesis Involved in the Syntheses of 2-Isoxazolines. (2022). Molecules, 27(19), 6296. [Link]

-

Mao, J., et al. (2005). Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy. Organic Geochemistry, 36(12), 1623-1634. [Link]

-

In Situ Generation of Nitrile Oxides from NaCl-Oxone Oxidation of Various Aldoximes and Their 1,3-Dipolar Cycloaddition. (2019). SciSpace. [Link]

-

Table of Characteristic IR Absorptions. (n.d.). University of Colorado Boulder. [Link]

-

Synthesis, characterization and biological activity of some isoxazole derivatives via 1,3-dipolar cycloaddition reaction of nitrile oxide. (2025). Zanco Journal of Medical Sciences. [Link]

-

1H NMR Spectrum (1D, 300 MHz, CDCl3, experimental). (n.d.). Human Metabolome Database. [Link]

-

Mass Spectrometry: Fragmentation. (n.d.). University of California, Los Angeles. [Link]

-

Garella, D., et al. (2017). Green Protocols in Heterocycle Syntheses via 1,3-Dipolar Cycloadditions. Frontiers in Chemistry, 5, 41. [Link]

-

A comprehensive review on biological activities of oxazole derivatives. (2019). BMC Chemistry, 13(1), 18. [Link]

-

The infrared spectrum of isoxazole in the range 600–1400 cm, including a high-resolution study of the v7(A′) band at 1370.9 cm and the v16(A″) band at 764.9 cm, together with ab initio studies of the full spectrum. (2025). Journal of Molecular Spectroscopy, 232(1), 133-145. [Link]

-

Green Protocols in Heterocycle Syntheses via 1,3-Dipolar Cycloadditions. (2017). Frontiers Media S.A.[Link]

-

NMR Spectroscopy – 1H NMR Chemical Shifts. (n.d.). Organic Chemistry Data & Info. [Link]

-

Synthesis, characterization and biological activity of some isoxazole derivatives via 1,3-dipolar cycloaddition reaction of nitrile oxide. (2025). ResearchGate. [Link]

-

A facile regioselective 1,3-dipolar cycloaddition protocol for the synthesis of new class of quinolinyl dispiro heterocycles. (2025). ResearchGate. [Link]

-

6.3 IR Spectrum and Characteristic Absorption Bands. (n.d.). University of British Columbia. [Link]

-

31 P{ 1 H} NMR spectrum of 3 (the resonances due to the minor isomer...). (n.d.). ResearchGate. [Link]

-

Cistola, D. P., Small, D. M., & Hamilton, J. A. (1982). Ionization behavior of aqueous short-chain carboxylic acids: a carbon-13 NMR study. Journal of Lipid Research, 23(5), 795-799. [Link]

-

Carbon-13 chemical shift assignments of derivatives of benzoic acid. (1981). Magnetic Resonance in Chemistry, 17(3), 212-215. [Link]

-

13 C NMR Chemical Shifts. (n.d.). Oregon State University. [Link]

-

Infrared Spectroscopy Absorption Table. (2025). Chemistry LibreTexts. [Link]

-

IR Absorption Table. (n.d.). Michigan State University. [Link]

-

The 1,3‐Dipolar Cycloaddition: From Conception to Quantum Chemical Design. (2020). Angewandte Chemie International Edition, 59(32), 13382-13391. [Link]

-

1,3-Dipolar cycloaddition. (n.d.). Wikipedia. [Link]

-

Wang, S., et al. (2010). Synthesis of some 5-phenylisoxazole-3-carboxylic acid derivatives as potent xanthine oxidase inhibitors. European Journal of Medicinal Chemistry, 45(6), 2663-2670. [Link]

-

New Fragmentation of 2-Isoxazoline-5-carboxylic Acid Chlorides. (2025). Request PDF. [Link]

-

Mass spectrometry characterization of peroxycarboxylic acids as proxies for reactive oxygen species (ROS) and highly oxygenated. (n.d.). University of Cambridge. [Link]

-

Mass spectrometry of hydroxy dicarboxylic acids as trimethylsilyl derivatives Rearrangement fragmentations. (n.d.). CORE. [Link]

Sources

- 1. The recent progress of isoxazole in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Advances in isoxazole chemistry and their role in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. Medicinal Chemistry Perspective of Fused Isoxazole Derivatives. | Semantic Scholar [semanticscholar.org]

- 6. zjms.hmu.edu.krd [zjms.hmu.edu.krd]

- 7. Frontiers | Green Protocols in Heterocycle Syntheses via 1,3-Dipolar Cycloadditions [frontiersin.org]

- 8. The 1,3‐Dipolar Cycloaddition: From Conception to Quantum Chemical Design - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 1,3-Dipolar cycloaddition - Wikipedia [en.wikipedia.org]

- 10. Generation of Nitrile Oxides from Oximes Using t-BuOI and Their Cycloaddition [organic-chemistry.org]

- 11. In Situ Generation of Nitrile Oxides from NaCl-Oxone Oxidation of Various Aldoximes and Their 1,3-Dipolar Cycloaddition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. 3-METHYLISOXAZOLE-5-CARBOXYLIC ACID synthesis - chemicalbook [chemicalbook.com]

- 14. benchchem.com [benchchem.com]

- 15. scs.illinois.edu [scs.illinois.edu]

- 16. myneni.princeton.edu [myneni.princeton.edu]

- 17. Ionization behavior of aqueous short-chain carboxylic acids: a carbon-13 NMR study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. faculty.fiu.edu [faculty.fiu.edu]

- 19. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 20. uanlch.vscht.cz [uanlch.vscht.cz]

- 21. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I [kpu.pressbooks.pub]

- 22. chem.libretexts.org [chem.libretexts.org]

- 23. IR Absorption Table [webspectra.chem.ucla.edu]

- 24. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 25. benchchem.com [benchchem.com]

- 26. A review of isoxazole biological activity and present synthetic techniques - Int J Pharm Chem Anal [ijpca.org]

- 27. zjms.hmu.edu.krd [zjms.hmu.edu.krd]

discovery and isolation of novel isoxazole compounds

An In-Depth Technical Guide to the Discovery, Isolation, and Characterization of Novel Isoxazole Compounds

Authored by a Senior Application Scientist

Foreword: The Isoxazole Scaffold - A Privileged Structure in Modern Chemistry

The isoxazole ring, a five-membered heterocycle featuring adjacent nitrogen and oxygen atoms, stands as a cornerstone in medicinal chemistry and materials science.[1][2][3][4] Its remarkable versatility stems from its unique electronic properties, metabolic stability, and its capacity to serve as a bioisostere for other functional groups, making it a "privileged scaffold" in drug design.[5][6] Isoxazole derivatives exhibit a vast spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[2][7][8][9][10] This is evidenced by their presence in commercially available drugs such as the antibiotic sulfamethoxazole and the anti-inflammatory agent valdecoxib.[2][8]

This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals engaged in the discovery of novel isoxazole compounds. Moving beyond a simple recitation of methods, we will delve into the causality behind experimental choices, offering field-proven insights into synthetic strategy, robust isolation protocols, and definitive structural elucidation. Our narrative is built upon a foundation of self-validating systems and authoritative scientific grounding, ensuring that the methodologies presented are both reliable and reproducible.

Part 1: The Strategic Synthesis of Novel Isoxazole Libraries

The discovery of novel compounds begins with their creation. The choice of synthetic route is paramount, as it dictates the accessible chemical space, the substitution patterns of the resulting isoxazoles, and the overall efficiency of the discovery workflow.

The Workhorse of Isoxazole Synthesis: [3+2] Dipolar Cycloaddition

The most prevalent and versatile method for constructing the isoxazole ring is the 1,3-dipolar cycloaddition reaction.[11][12] This reaction involves the concertedly proceeding addition of a 1,3-dipole, typically a nitrile oxide, to a dipolarophile, such as an alkyne or alkene.[12]

-

Causality of Choice : This method is favored for its high degree of control and predictability. The primary advantage is the ability to generate a wide array of substituted isoxazoles by simply varying the two starting components. The nitrile oxides are commonly generated in situ from aldoximes via oxidation, or from hydroximoyl chlorides via dehydrohalogenation, which avoids handling these often unstable intermediates.[13][14]

-

Regioselectivity : A critical consideration in [3+2] cycloadditions is regioselectivity—the orientation of the dipole addition. The reaction of nitrile oxides with terminal alkynes typically yields 3,5-disubstituted isoxazoles due to electronic and steric factors.[13] However, achieving other substitution patterns, such as the less common but pharmacologically interesting 3,4-disubstituted isoxazoles, often requires specialized strategies, such as using enamines as dipolarophiles or employing intramolecular cycloaddition strategies.[13][15]

Alternative Synthetic Approaches

While cycloaddition is dominant, other methods offer unique advantages for specific structural motifs. A classic approach involves the reaction of hydroxylamine with a three-carbon component, such as a 1,3-diketone or an α,β-unsaturated ketone.[11]

-

Causality of Choice : This method is particularly useful when the 1,3-dicarbonyl precursor is readily available. It provides a straightforward route to isoxazoles where the substitution pattern is directly dictated by the structure of the dicarbonyl starting material.

Modern Methodologies: Enhancing Efficiency and Sustainability

Recent advancements focus on improving reaction conditions, yields, and environmental impact.[1][2]

-

Ultrasound-Assisted Synthesis : The application of ultrasonic irradiation can dramatically accelerate reaction rates, improve yields, and reduce the need for harsh solvents or high temperatures.[16] This green chemistry approach enhances mass transfer and can minimize byproduct formation.[16]

-

Metal-Free Synthesis : To circumvent the cost, toxicity, and potential product contamination associated with metal catalysts (often used in cycloadditions), metal-free synthetic routes are highly desirable.[12][17] These methods often employ organocatalysts or leverage reaction conditions to promote the desired transformation.[12][17]

| Synthetic Method | Key Reactants | Typical Conditions | Advantages | Limitations |

| [3+2] Cycloaddition | Nitrile Oxide + Alkyne/Alkene | Varies (base, oxidant, metal catalyst) | High versatility, good control over substitution | Regioselectivity can be a challenge, potential metal contamination |

| Hydroxylamine Condensation | 1,3-Diketone + Hydroxylamine | Basic or acidic, reflux | Simple, readily available starting materials | Less versatile for diverse library synthesis |

| Ultrasound-Assisted | Various | Sonication, often at room temp. | Fast, high yields, green approach | Requires specialized equipment |

| Metal-Free Routes | Various | Organocatalysts, thermal conditions | Avoids metal toxicity and cost | May have a narrower substrate scope |

Protocol 1: Representative Synthesis of a 3,5-Disubstituted Isoxazole

This protocol describes the synthesis of 3-phenyl-5-methylisoxazole via a one-pot [3+2] cycloaddition.

Materials:

-

Benzaldoxime (1.0 eq)

-

N-Chlorosuccinimide (NCS) (1.1 eq)

-

Propyne (or a suitable surrogate) (1.5 eq)

-

Triethylamine (Et₃N) (1.2 eq)

-

Solvent: Dichloromethane (DCM)

Procedure:

-

Safety First : Conduct the reaction in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

-

Reaction Setup : To a stirred solution of benzaldoxime in DCM at 0 °C (ice bath), add NCS portion-wise over 15 minutes. The formation of the corresponding hydroximoyl chloride is typically observed.

-

Nitrile Oxide Generation : Slowly add triethylamine to the reaction mixture. The base facilitates the in situ dehydrochlorination to generate the benzonitrile oxide 1,3-dipole.

-

Cycloaddition : Introduce the alkyne (propyne) to the reaction mixture. Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC).

-

Workup : Upon completion, quench the reaction with water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

-

Concentration : Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification : Purify the crude residue via flash column chromatography to isolate the pure 3-phenyl-5-methylisoxazole.

Part 2: Isolation and Purification of Novel Compounds

A successful synthesis yields a crude product containing the desired isoxazole, unreacted starting materials, and byproducts. A robust purification strategy is essential to isolate the novel compound in a state of high purity, which is a prerequisite for accurate characterization and biological testing.

Foundational Technique: Crystallization

For solid compounds, crystallization is often the most efficient method for achieving high purity on a large scale.[18]

-

Principle of Self-Validation : The technique relies on the differential solubility of the target compound and impurities in a chosen solvent system at varying temperatures. A successful crystallization, yielding well-formed crystals with a sharp melting point, is in itself a strong indicator of purity. The process inherently selects for the major component, pushing impurities into the mother liquor.

-

Protocol : The impure solid is dissolved in a minimum amount of a suitable hot solvent. The solution is then slowly cooled, allowing pure crystals of the target compound to form, leaving impurities dissolved in the solvent.[18]

The Chromatographic Spectrum

Chromatography is indispensable for purifying complex mixtures, non-crystalline solids, or oils.[19][20] The choice of technique depends on the scale and required purity.

-

Flash Column Chromatography : This is the workhorse for routine laboratory purification (milligram to gram scale). It separates compounds based on their differential partitioning between a stationary phase (commonly silica gel) and a mobile phase (an organic solvent system).[21] The polarity of the solvent is tuned to achieve optimal separation.

-

High-Performance Liquid Chromatography (HPLC) : For achieving the highest purity (>99%), especially for analytical standards or final compounds for biological assays, preparative HPLC is used. It operates under high pressure, using more advanced stationary phases for superior separation efficiency.[20]

-

Supercritical Fluid Chromatography (SFC) : An emerging green alternative, particularly for chiral separations (isolating individual enantiomers).[22] SFC uses supercritical CO₂ as the primary mobile phase, reducing organic solvent consumption.[22]

Part 3: Structural Elucidation - Confirming the Novelty

Once a compound is purified, its exact molecular structure must be determined. A combination of spectroscopic techniques is employed to piece together the molecular puzzle, providing irrefutable evidence of the compound's identity and novelty.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for determining the structure of organic molecules in solution.[23] A suite of experiments provides a complete picture of the carbon-hydrogen framework.

-

¹H NMR : Identifies all unique proton environments in the molecule, their relative numbers (integration), and their neighboring protons (multiplicity). For isoxazoles, the proton at the 4-position (H-4) has a characteristic chemical shift that can be used to distinguish between isomers.[23][24][25]

-

¹³C NMR : Determines the number of unique carbon environments. DEPT experiments can further distinguish between CH, CH₂, and CH₃ groups.[23]

-

2D NMR (COSY, HSQC, HMBC) : These experiments establish connectivity. COSY shows ¹H-¹H couplings, HSQC correlates protons to their directly attached carbons, and HMBC reveals long-range ¹H-¹³C correlations (2-3 bonds), which are crucial for connecting molecular fragments and assigning quaternary carbons.[23]

Protocol 2: Sample Preparation for NMR Analysis

-

Sample Weighing : Accurately weigh 5-10 mg of the purified isoxazole compound.

-

Solvent Selection : Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) inside a 5 mm NMR tube.[23]

-

Dissolution : Ensure the sample is fully dissolved. Gentle warming or sonication can be used if necessary.

-

Analysis : The sample is now ready for analysis using a high-field NMR spectrometer to acquire 1D and 2D spectra.

Mass Spectrometry (MS)

MS provides the molecular weight and elemental formula of a compound.

-

High-Resolution Mass Spectrometry (HRMS) : This technique measures the mass-to-charge ratio (m/z) with very high accuracy, allowing for the unambiguous determination of the compound's elemental formula.[23][26]

-

Tandem MS (MS/MS) : Provides structural information through controlled fragmentation of the molecular ion. Isoxazoles exhibit characteristic fragmentation patterns, often initiated by the cleavage of the weak N-O bond, which can serve as a structural fingerprint.[23][27]

X-Ray Crystallography

For crystalline compounds, single-crystal X-ray diffraction provides the ultimate, unambiguous three-dimensional structure. It is the gold standard for structural proof, revealing exact bond lengths, angles, and stereochemistry.[28]

| Technique | Information Provided | Key Application for Isoxazoles |

| ¹H NMR | Proton environment, connectivity | Isomer differentiation based on H-4 chemical shift[24] |

| ¹³C NMR | Carbon framework | Confirming the number and type of carbon atoms |

| 2D NMR | Complete C-H framework connectivity | Unambiguous assignment of all atoms in the structure[23] |

| HRMS | Exact mass, elemental formula | Confirming the molecular formula[23][26] |

| MS/MS | Fragmentation patterns | Structural confirmation via characteristic N-O bond cleavage[27] |

| X-Ray Crystallography | Absolute 3D structure | Definitive proof of structure and stereochemistry[28] |

Conclusion and Future Outlook

The is a systematic process that integrates strategic synthesis, meticulous purification, and rigorous characterization. By understanding the causality behind each experimental step—from choosing a cycloaddition strategy that favors a desired substitution pattern to selecting a purification technique appropriate for the compound's physical state—researchers can navigate the discovery pipeline with greater efficiency and confidence. The continued evolution of synthetic methodologies, particularly towards greener and more efficient processes, promises to expand the accessible chemical space of isoxazole derivatives, paving the way for the discovery of next-generation therapeutics and advanced materials.

References

-

The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. (n.d.). MDPI. Retrieved from [Link]

-

Advances in isoxazole chemistry and their role in drug discovery. (n.d.). RSC Publishing. Retrieved from [Link]

-

Advances in isoxazole chemistry and their role in drug discovery. (2025). National Center for Biotechnology Information. Retrieved from [Link]

-

Solid Phase Synthesis of Isoxazole and Isoxazoline-carboxamides via [2+3]-Dipolar Cycloaddition Using Resin-bound Alkynes or Alkenes. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

-

Recent Progress in the Synthesis of Isoxazoles. (2021). Bentham Science Publishers. Retrieved from [Link]

-

Recent Advances on the Synthesis and Reactivity of Isoxazoles. (2015). ResearchGate. Retrieved from [Link]

-

Synthesis of a Novel Tetracyclic Isoxazole by Intramolecular Nitrile Oxide Cycloaddition. (n.d.). MDPI. Retrieved from [Link]

-

Synthesis of 3,4-Disubsituted Isoxazoles via Enamine [3+2] Cycloaddition. (2013). Thieme. Retrieved from [Link]

-

An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. (2021). Royal Society of Chemistry. Retrieved from [Link]

-

Isoxazole synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

-

Isoxazole ring as a useful scaffold in a search for new therapeutic agents. (2017). PubMed. Retrieved from [Link]

-

Isoxazole ring as a useful scaffold in a search for new therapeutic agents. (2017). ResearchGate. Retrieved from [Link]

-

A review of isoxazole biological activity and present synthetic techniques. (n.d.). Journal of Population Therapeutics and Clinical Pharmacology. Retrieved from [Link]

-

Structural investigation of 3,5-disubstituted isoxazoles by 1H-nuclear magnetic resonance. (2003). CORE. Retrieved from [Link]

-

Synthesis, crystal structure and molecular docking study of novel isoxazole derivatives as CYP450 inhibitors in search of anticancer agents. (n.d.). Taylor & Francis Online. Retrieved from [Link]

-

Scheme 1: Traditional methods for the synthesis of isoxazoles and the current approach. (n.d.). ResearchGate. Retrieved from [Link]

-

Structural Investigation of 3,5-Disubstituted Isoxazoles by1H-Nuclear Magnetic Resonance. (2003). FLORE. Retrieved from [Link]

- Purification of heterocyclic organic nitrogen compounds. (1961). Google Patents.

-

Synthesis of Fused Isoxazoles: A Comprehensive Review. (2024). MDPI. Retrieved from [Link]

-

The synthetic and therapeutic expedition of isoxazole and its analogs. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

-

Lewis acid-promoted direct synthesis of isoxazole derivatives. (2023). National Center for Biotechnology Information. Retrieved from [Link]

-

A review of isoxazole biological activity and present synthetic techniques. (2024). Innovare Academic Sciences. Retrieved from [Link]

-

3,5-Diarylisoxazoles: Individualized Three-Step Synthesis and Isomer Determination Using 13C NMR or Mass Spectroscopy. (2006). ACS Publications. Retrieved from [Link]

-

Small scale separation of isoxazole structurally related analogues by chiral supercritical fluid chromatography. (2017). PubMed. Retrieved from [Link]

-

Separation of isoxazole derivatives by thin-layer chromatography using complex formation. (n.d.). IAEA. Retrieved from [Link]

-

Natural Product Isolation (2) - Purification Techniques, An Overview. (2016). Master Organic Chemistry. Retrieved from [Link]

-

the separation and purification of new compact condensed heterocyclic systems with thiazolic ring by hplc. (n.d.). ResearchGate. Retrieved from [Link]

-

New bis-isoxazole with monoterpenic skeleton: regioselective synthesis, spectroscopic investigation, electrochemical, and density functional theory (DFT) studies. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

-

Synthesis and characterization of bioactive isoxazole and 1,3,4-oxadiazole heterocycle containing scaffolds. (n.d.). World Journal of Pharmaceutical Research. Retrieved from [Link]

-

Synthesis, characterization of isoxazole derivatives and evaluation of their antibacterial, antioxidant and anticancer activity. (2024). ResearchGate. Retrieved from [Link]

-

The Purification of Organic Compound: Techniques and Applications. (2024). Reachem. Retrieved from [Link]

-

Separation, purification and identification of the components of a mixture. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

-

Synthesis, characterization and antimicrobial evaluation of isoxazole derivatives. (n.d.). Der Pharma Chemica. Retrieved from [Link]

-

Theoretical-study-of-Isoxazoles-and-their-derivatives. (2020). ResearchGate. Retrieved from [Link]

-

Time-Resolved Photoelectron Spectroscopy Studies of Isoxazole and Oxazole. (2020). ACS Publications. Retrieved from [Link]

Sources

- 1. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 2. Advances in isoxazole chemistry and their role in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benthamdirect.com [benthamdirect.com]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. Isoxazole ring as a useful scaffold in a search for new therapeutic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. A review of isoxazole biological activity and present synthetic techniques - Int J Pharm Chem Anal [ijpca.org]

- 9. The synthetic and therapeutic expedition of isoxazole and its analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ijpca.org [ijpca.org]

- 11. researchgate.net [researchgate.net]

- 12. An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04624A [pubs.rsc.org]

- 13. mdpi.com [mdpi.com]

- 14. Isoxazole synthesis [organic-chemistry.org]

- 15. thieme-connect.com [thieme-connect.com]

- 16. mdpi.com [mdpi.com]

- 17. Lewis acid-promoted direct synthesis of isoxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 18. The Purification of Organic Compound: Techniques and Applications - Reachem [reachemchemicals.com]

- 19. masterorganicchemistry.com [masterorganicchemistry.com]

- 20. researchgate.net [researchgate.net]

- 21. derpharmachemica.com [derpharmachemica.com]

- 22. Small scale separation of isoxazole structurally related analogues by chiral supercritical fluid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. benchchem.com [benchchem.com]

- 24. files01.core.ac.uk [files01.core.ac.uk]

- 25. Structural Investigation of 3,5-Disubstituted Isoxazoles by1H-Nuclear Magnetic Resonance [flore.unifi.it]

- 26. New bis-isoxazole with monoterpenic skeleton: regioselective synthesis, spectroscopic investigation, electrochemical, and density functional theory (DFT) studies - PMC [pmc.ncbi.nlm.nih.gov]

- 27. pubs.acs.org [pubs.acs.org]

- 28. tandfonline.com [tandfonline.com]

theoretical studies of isoxazole ring stability

An In-depth Technical Guide to the Theoretical Stability of the Isoxazole Ring

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Dichotomy of the Isoxazole Ring

The isoxazole moiety, a five-membered aromatic heterocycle containing adjacent nitrogen and oxygen atoms, is a cornerstone in modern medicinal chemistry.[1][2] Its prevalence in pharmaceuticals—from the anti-inflammatory Valdecoxib to the antibiotic Sulfamethoxazole—stems from its unique electronic properties and its ability to act as a versatile scaffold in drug design.[3][4] However, the true utility of the isoxazole ring lies in a delicate balance: it is an aromatic system, conferring a degree of stability, yet it possesses an inherent lability centered on the weak N-O bond.[4][5] This duality allows it to be both a stable pharmacophore and a latent reactive group, a feature that can be exploited in prodrug strategies and metabolic activation.

This technical guide provides an in-depth exploration of the theoretical principles governing the stability of the isoxazole ring. We will move beyond simple descriptions to analyze the causal factors behind its electronic structure, the profound influence of substituents, the mechanics of its degradation pathways, and the computational tools that allow us to predict and understand its behavior.

The Electronic Landscape: Aromaticity and the N-O Bond

The stability of the isoxazole ring is fundamentally rooted in its electronic structure. While often classified as aromatic, its properties are more nuanced than a simple benzene analogue. The ring is planar and contains 6 π-electrons (four from the two double bonds and two from the oxygen atom's lone pair), satisfying Hückel's (4n+2) rule for aromaticity.[6] However, the large electronegativity difference between the adjacent nitrogen and oxygen atoms creates a polarized, relatively weak N-O single bond, which is often the primary site of instability.[5][7]

Quantifying Aromaticity

Theoretical chemistry provides several indices to quantify the aromatic character of a molecule. These computational tools are essential for comparing the stability of different isoxazole derivatives.

-

Nucleus-Independent Chemical Shift (NICS): NICS is a magnetic criterion for aromaticity. A negative NICS value calculated at the center of the ring (NICS(0)) indicates a diatropic ring current, characteristic of an aromatic system.

-

Harmonic Oscillator Model of Aromaticity (HOMA): HOMA is a geometry-based index. It evaluates the bond length alternation around the ring compared to an ideal aromatic system. A HOMA value close to 1 indicates high aromaticity.

Computational studies on various nitrogen heterocycles show that while isoxazole is aromatic, its aromaticity is less pronounced than that of molecules like pyrrole or thiophene, reflecting the perturbing effect of the two adjacent heteroatoms.[8][9]

Table 1: Calculated Aromaticity Indices for Selected Five-Membered Heterocycles

| Heterocycle | NICS(0) (ppm) | HOMA |

|---|---|---|

| Benzene | -9.7 | 0.979 |

| Pyrrole | -15.2 | 0.950 |

| Thiophene | -13.5 | 0.966 |

| Furan | -8.7 | 0.899 |

| Isoxazole | -8.3 | 0.840 |

| Oxazole | -8.3 | 0.800 |

Note: Values are representative and can vary slightly with the level of theory used. Data compiled from various theoretical studies.[9]

The Role of Substituents: Tuning Ring Stability

Substituents are the primary tool for modulating the electronic properties and, consequently, the stability of the isoxazole ring. The position of the substituent (C3, C4, or C5) is critical, as it determines its interaction with the ring's electronic framework.

-

Electron-Withdrawing Groups (EWGs): EWGs (e.g., -NO₂, -CN, -COR) placed at the C4 position can significantly enhance the polarity of the C4-C5 bond, making the ring behave more like a Michael acceptor.[10] This polarization can lead to an elongation and weakening of the fragile N-O bond, increasing susceptibility to reductive cleavage.[10]

-

Electron-Donating Groups (EDGs): EDGs (e.g., -NH₂, -OR) can increase the electron density within the ring. Amines at the C5 position, for instance, have been computationally shown to influence the absorption spectra of isoxazoles, a key factor in controlling photochemical reactions.[11]

-

Aryl Substituents: Aromatic substituents can enhance chromophore absorption through "antenna effects," but they can also complicate photochemical pathways by causing overlapping absorption bands between the isoxazole starting material and its intermediates.[12]

The strategic placement of substituents is a cornerstone of isoxazole-based drug design, used to control metabolic stability and tune the molecule's reactivity.[13]

Caption: Logical flow diagram illustrating how substituents influence isoxazole stability.

Pathways of Instability: Theoretical Insights into Ring-Opening Reactions

The theoretical stability of the isoxazole ring is practically tested by its susceptibility to ring-opening reactions. These reactions are not merely degradation pathways but are also synthetically useful transformations. Computational chemistry is indispensable for mapping the potential energy surfaces, identifying transition states, and calculating the activation energies for these processes.

A. Reductive Cleavage

The most common degradation pathway is the reductive cleavage of the N-O bond. This can be achieved catalytically (e.g., with Raney Nickel or Pd/C) to yield β-amino enones.[14] Theoretical studies focus on modeling the interaction of the isoxazole with the catalyst surface and the step-by-step mechanism of hydrogen addition.

B. Photochemical Isomerization

UV irradiation can induce a fascinating rearrangement of isoxazoles. This atom-economical process often proceeds through a carbonyl-2H-azirine intermediate, which can then rearrange to the more stable oxazole isomer.[12]

Caption: Key steps in the photoisomerization of isoxazole to oxazole.

Computational tools like Time-Dependent Density Functional Theory (TD-DFT) are crucial for predicting the absorption spectra of the isoxazole and its intermediates.[11][12] By carefully selecting substituents, it is possible to create a spectral window where the isoxazole can be selectively excited without triggering the reverse reaction from the azirine, thereby maximizing the yield of the desired product.[11]

C. Ring Opening via Electron Capture

Theoretical studies have shown that electron capture by the σ* lowest unoccupied molecular orbital (LUMO) of isoxazole can trigger the dissociation of the O-N bond, opening the ring.[15] Photodetachment of the resulting anion provides access to a neutral diradical structure where the oxygen and nitrogen fragments interact through space and through the remaining molecular framework. This process provides fundamental insights into the nature of the chemical bond and the diradical states that govern reactivity.[15]

The Theoretical Chemist's Toolkit: Methodologies and Protocols

Reliable theoretical investigation of isoxazole stability hinges on selecting the appropriate computational methods.

Core Computational Methods

-

Density Functional Theory (DFT): DFT is the workhorse for ground-state properties. Functionals like B3LYP are commonly used for geometry optimization, frequency calculations, and determining thermodynamic parameters.[8][16][17]

-

Time-Dependent DFT (TD-DFT): As mentioned, TD-DFT is the method of choice for calculating electronic excitation energies and predicting UV/Visible absorption spectra, which is essential for studying photochemical reactions.[12]

-

Ab Initio Methods: High-accuracy methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CCSD(T)) can be used for benchmarking results, though they are more computationally expensive.[16]

-

Natural Bond Orbital (NBO) Analysis: NBO analysis is used to study charge distribution, orbital interactions, and the nature of chemical bonds within the molecule, providing a quantitative picture of the electronic effects of substituents.[18]

Protocol: Calculating Ground State Properties of a Substituted Isoxazole

The following outlines a typical workflow for a theoretical study using the Gaussian software suite, a common platform for such calculations.[17][19]

-

Structure Input: Build the 3D structure of the desired isoxazole derivative (e.g., 3,5-dimethylisoxazole) in a molecular editor.

-

Geometry Optimization:

-

Purpose: To find the lowest energy conformation of the molecule.

-

Method: Perform a geometry optimization using DFT. A common level of theory is B3LYP with the 6-311++G(d,p) basis set, which provides a good balance of accuracy and computational cost for organic molecules.[8]

-

Software Keyword (Gaussian): #p B3LYP/6-311++G(d,p) Opt

-

-

Frequency Calculation:

-

Purpose: To confirm that the optimized structure is a true energy minimum (no imaginary frequencies) and to calculate thermodynamic properties like enthalpy (ΔH) and Gibbs free energy (ΔG).

-

Method: Use the same level of theory as the optimization.

-

Software Keyword (Gaussian): #p B3LYP/6-311++G(d,p) Freq

-

-

Electronic Property Analysis:

-

Purpose: To understand the electronic structure, charge distribution, and orbital energies (HOMO/LUMO).

-

Method: Perform an NBO analysis on the optimized geometry.

-

Software Keyword (Gaussian): #p B3LYP/6-311++G(d,p) Pop=NBO

-

-

Analysis of Results:

-

Examine the output file for the optimized coordinates, the absence of imaginary frequencies, the calculated thermodynamic parameters, and the NBO charge distribution. The HOMO-LUMO energy gap can be used as a simple indicator of chemical reactivity.[18]

-

Conclusion

The stability of the isoxazole ring is not an absolute property but a tunable characteristic governed by a complex interplay of aromaticity, electronic effects, and inherent bond weaknesses. Theoretical and computational studies provide an indispensable lens through which we can understand and predict this behavior. For the medicinal chemist, this understanding is paramount. By leveraging computational tools to model substituent effects and reaction pathways, it is possible to rationally design isoxazole-containing molecules with tailored stability profiles, optimizing them for therapeutic efficacy, metabolic fate, and novel mechanisms of action.

References

- Substituent Effects Govern the Efficiency of Isoxazole Photoisomeriz

- (PDF) Theoretical-study-of-Isoxazoles-and-their-derivatives.

- Advances in isoxazole chemistry and their role in drug discovery. RSC Publishing.

- The synthetic and therapeutic expedition of isoxazole and its analogs. PMC.

- Diradical Interactions in Ring-Open Isoxazole. NSF Public Access Repository.

- Advances in isoxazole chemistry and their role in drug discovery.

- A review of isoxazole biological activity and present synthetic techniques.

- Substituent Effects Govern the Efficiency of Isoxazole Photoisomerization to Carbonyl-2H-Azirines. ACS Organic & Inorganic Au.

- A review of isoxazole biological activity and present synthetic techniques.

- Substituent effects in isoxazoles: Identification of 4-substituted isoxazoles as Michael acceptors.

- Structure and Stability of Aromatic Nitrogen Heterocycles Used in the Field of Energetic M

- Ru‐catalyzed and Cu‐mediated ring opening of isoxazoles.

- Structure and stability of isoxazoline compounds.

- Electrostatic field modulation of high-nitrogen heterocycles: a computational study on energy and stability. PubMed.

- Electrostatic field modulation of high-nitrogen heterocycles: a computational study on energy and stability.

- Computational study of heterocyclic anticancer compounds through nbo method. Revista de la Sociedad Química de México.

- Synthetic reactions using isoxazole compounds. Journal of the Japan Petroleum Institute.

- Advances in isoxazole chemistry and their role in drug discovery. Semantic Scholar.

- Is Isoxazole Arom

- Aromaticity as a Quantitative Concept. 1. A Statistical Demonstration of the Orthogonality of “Classical” and “Magnetic” Aromaticity. Journal of the American Chemical Society.

- Isoxazole/Isoxazoline Skeleton in the Structural Modification of N

Sources